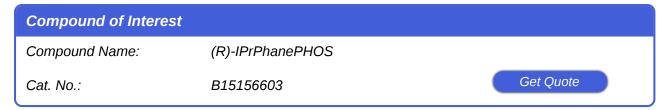


Application Notes and Protocols for Iridium-(R)-PhanePhos Catalysts

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Prepared for: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview of the reaction conditions and protocols for the use of iridium-(R)-PhanePhos catalysts in asymmetric synthesis. While the specific term "IPrPhanePHOS" did not yield explicit results in the reviewed literature, PhanePhos is a well-established and highly effective chiral phosphine ligand used in conjunction with iridium for a variety of catalytic transformations. This document focuses on the preparation and application of cyclometalated iridium-(R)-PhanePhos complexes, which have demonstrated exceptional activity and stereoselectivity.

The protocols and data presented herein are derived from peer-reviewed scientific literature and are intended to serve as a guide for researchers employing these powerful catalytic systems.

Catalyst Profile: Cyclometalated Iridium-(R)-PhanePhos Complex

The catalytically active species is often a cyclometalated iridium-(R)-PhanePhos complex. This complex can be prepared in situ or isolated as a stable species. The cyclometalation involves the oxidative addition of an ortho-C-H bond of the PhanePhos ligand to the iridium center, forming a robust and highly active catalyst.[1]



Structure of (R)-PhanePhos:

(R)-PhanePhos is a chiral bisphosphine ligand known for its rigid backbone and effective creation of a chiral environment around the metal center.

Applications in Asymmetric Catalysis

Iridium-(R)-PhanePhos catalysts have proven to be particularly effective in the enantioselective reductive coupling of allenes and in transfer hydrogenation reactions.[1]

Enantioselective Allene-Fluoral Reductive Coupling

A significant application of iridium-(R)-PhanePhos is in the 2-propanol-mediated reductive coupling of 1,1-disubstituted allenes with fluoral hydrate. This reaction yields trifluoromethyl-substituted secondary alcohols containing acyclic quaternary carbon stereocenters with high levels of regio-, diastereo-, and enantioselectivity.[1]

Reaction Scheme:

Table 1: Substrate Scope and Performance in Allene-Fluoral Reductive Coupling[1]



Substrate (Allene)	Product	Yield (%)	d.r. (anti:syn)	ee (%)
1,1- Diphenylallene	3- (Trifluoromethyl)- 1,1-diphenylbut- 3-en-2-ol	85	>20:1	98
1-(Naphthalen-2- yl)-1- phenylallene	1-(Naphthalen-2- yl)-1-phenyl-3- (trifluoromethyl)b ut-3-en-2-ol	82	>20:1	97
1-(4- Methoxyphenyl)- 1-phenylallene	1-(4- Methoxyphenyl)- 1-phenyl-3- (trifluoromethyl)b ut-3-en-2-ol	88	>20:1	98
1-tert-Butyl-1- phenylallene	1-tert-Butyl-1- phenyl-3- (trifluoromethyl)b ut-3-en-2-ol	75	15:1	96

Experimental Protocols

Protocol 1: Preparation of the Cyclometalated Iridium-(R)-PhanePhos Catalyst (Ir-PP-I)[1]

Materials:

- [lr(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
- (R)-PhanePhos
- Allyl acetate
- Anhydrous Tetrahydrofuran (THF)



Procedure:

- In a glovebox, combine [Ir(cod)Cl]₂ (1.0 equiv), (R)-PhanePhos (2.0 equiv), and allyl acetate (4.0 equiv) in anhydrous THF.
- Seal the reaction vessel and heat the solution at 100 °C for 1 hour.
- After cooling to room temperature, concentrate the reaction mixture under reduced pressure to obtain a yellow residue.
- Purify the residue by flash column chromatography on silica gel to yield the cyclometalated iridium-(R)-PhanePhos complex (Ir-PP-I) as a yellow solid (up to 60% yield).
- The structure of the complex can be confirmed by single-crystal X-ray diffraction.[1]

Protocol 2: General Procedure for Asymmetric Allene-Fluoral Reductive Coupling[1]

Materials:

- Cyclometalated Iridium-(R)-PhanePhos catalyst (Ir-PP-I) or in situ generated catalyst from [Ir(cod)Cl]₂ and (R)-PhanePhos
- 1,1-Disubstituted allene
- Fluoral hydrate
- 2-Propanol
- Anhydrous solvent (e.g., THF)

Procedure:

- In a glovebox, dissolve the iridium catalyst (e.g., 5 mol % of Ir-PP-I) in the chosen anhydrous solvent.
- Add the 1,1-disubstituted allene (1.0 equiv) to the catalyst solution.

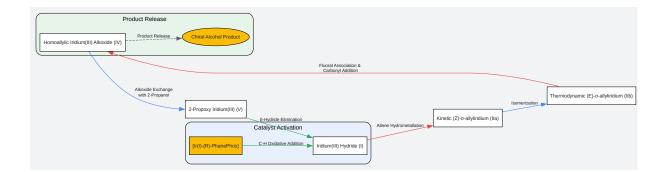


- Add fluoral hydrate (1.2 equiv) and 2-propanol (as both solvent and reductant).
- Seal the reaction vessel and stir the mixture at the desired temperature (e.g., room temperature) for the specified time (typically 12-24 hours).
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, concentrate the reaction mixture and purify the product by flash column chromatography on silica gel.
- Determine the diastereomeric ratio (d.r.) and enantiomeric excess (ee) by chiral HPLC or SFC analysis.

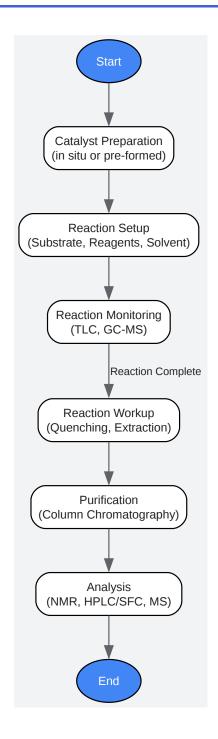
Reaction Mechanism and Workflow

The catalytic cycle for the allene-fluoral reductive coupling is proposed to proceed through the following key steps.[1]









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References

- 1. Cyclometallated Iridium-PhanePhos Complexes Are Active Catalysts in Enantioselective Allene-Fluoral Reductive Coupling and Related Alcohol-Mediated Carbonyl Additions that Form Acyclic Quaternary Carbon Stereocenters PMC [pmc.ncbi.nlm.nih.gov]
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